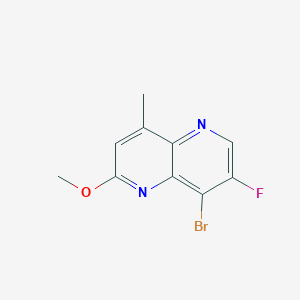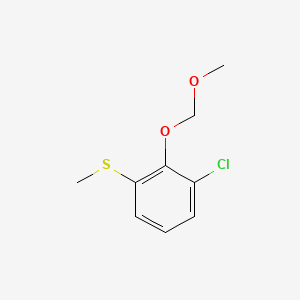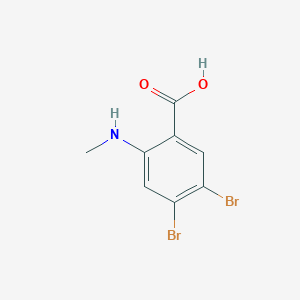
4,5-Dibromo-2-(methylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 4 and 5 positions and a methylamino group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(methylamino)benzoic acid typically involves the bromination of 2-(methylamino)benzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4 and 5 positions. The reaction is usually performed in an organic solvent like acetic acid or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
4,5-Dibromo-2-(methylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
科学的研究の応用
4,5-Dibromo-2-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4,5-Dibromo-2-(methylamino)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
2-(Methylamino)benzoic acid: Lacks the bromine substituents, making it less reactive in certain chemical reactions.
4,5-Dichloro-2-(methylamino)benzoic acid: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
4,5-Dibromo-2-aminobenzoic acid: Similar structure but without the methyl group on the amino substituent, affecting its chemical behavior.
Uniqueness
4,5-Dibromo-2-(methylamino)benzoic acid is unique due to the presence of both bromine atoms and the methylamino group, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, offering versatility and potential for further functionalization.
特性
分子式 |
C8H7Br2NO2 |
|---|---|
分子量 |
308.95 g/mol |
IUPAC名 |
4,5-dibromo-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H7Br2NO2/c1-11-7-3-6(10)5(9)2-4(7)8(12)13/h2-3,11H,1H3,(H,12,13) |
InChIキー |
URNQTKHFPVMZOG-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=C(C=C1C(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


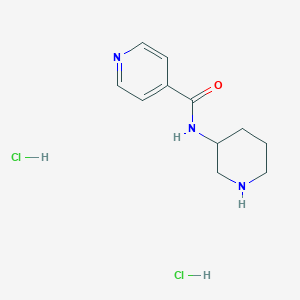


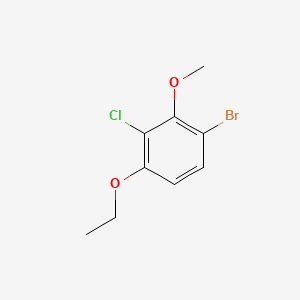
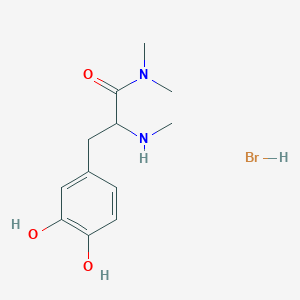
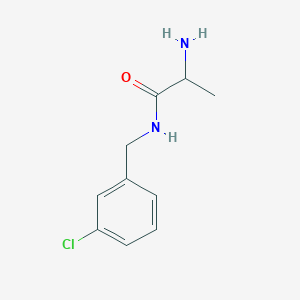

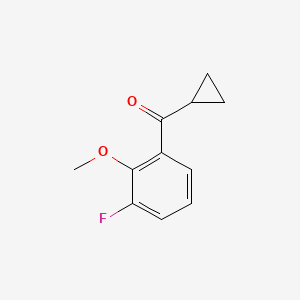
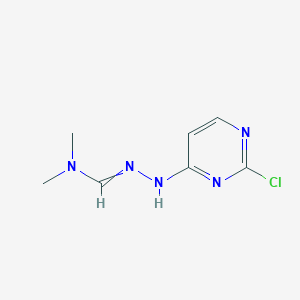
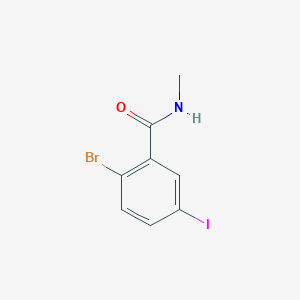

![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14777735.png)
